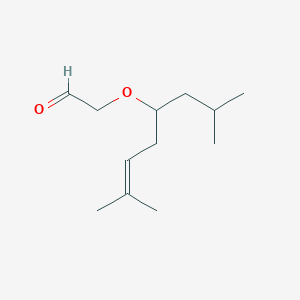
5-Octen-4-ol, 2,7-dimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octen-4-ol, 2,7-dimethyl-, acetate is a chemical compound commonly known as mushroom alcohol acetate. It is a volatile organic compound that is found in the aroma of various mushrooms. This compound has been studied for its potential applications in the food industry, as well as in medical and scientific research.
Mécanisme D'action
The mechanism of action of 5-Octen-4-ol, 2,7-dimethyl-, acetate is not fully understood. However, it is known to activate specific olfactory receptors in the nose, which can lead to the perception of a mushroom-like aroma.
Effets Biochimiques Et Physiologiques
5-Octen-4-ol, 2,7-dimethyl-, acetate has been shown to have various biochemical and physiological effects. It has been found to have antifungal properties, which can be useful in the food industry. Additionally, it has been shown to have anti-inflammatory effects, which could have potential medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
5-Octen-4-ol, 2,7-dimethyl-, acetate has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to work with in a laboratory setting. Additionally, it has a distinct odor, which makes it useful in studies of the olfactory system. However, it can be difficult to obtain in pure form, which can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 5-Octen-4-ol, 2,7-dimethyl-, acetate. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to better understand the mechanisms of action of this compound, as well as its potential applications in various scientific fields. Finally, more research could be done to explore the potential medical applications of 5-Octen-4-ol, 2,7-dimethyl-, acetate, particularly in the area of anti-inflammatory therapy.
Méthodes De Synthèse
The synthesis of 5-Octen-4-ol, 2,7-dimethyl-, acetate can be achieved through various methods. One of the most common methods is the esterification of 5-Octen-4-ol with acetic acid in the presence of a catalyst. This reaction produces the desired product, which can be purified through distillation.
Applications De Recherche Scientifique
5-Octen-4-ol, 2,7-dimethyl-, acetate has been studied for its potential applications in various scientific fields. One of the most notable applications is in the study of the olfactory system. This compound is known to activate specific olfactory receptors in the nose, which can be used to study the mechanisms of smell perception.
Propriétés
Numéro CAS |
102-58-9 |
|---|---|
Nom du produit |
5-Octen-4-ol, 2,7-dimethyl-, acetate |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
Clé InChI |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
SMILES canonique |
CC(C)CC(CC=C(C)C)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
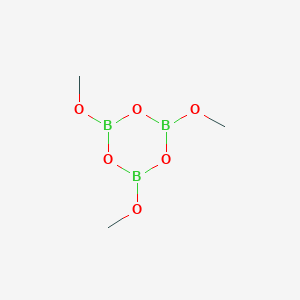
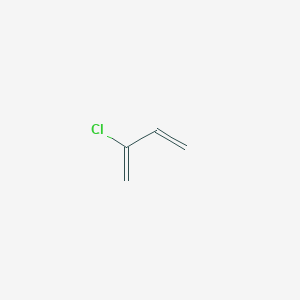
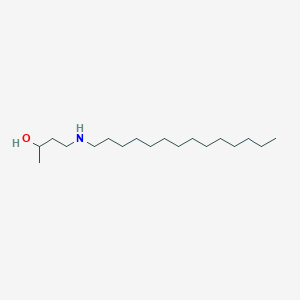
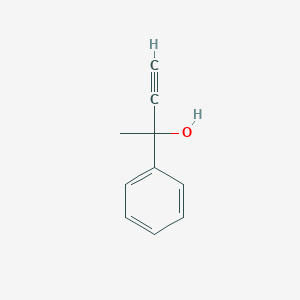
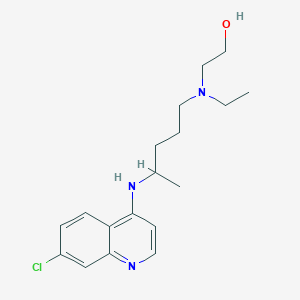
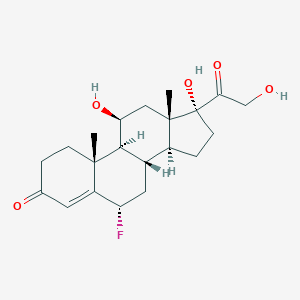
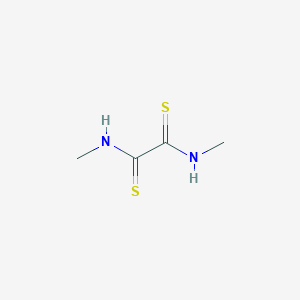
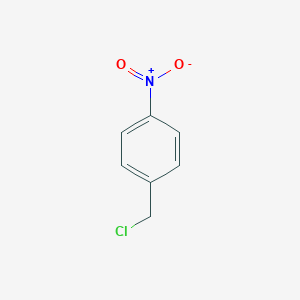
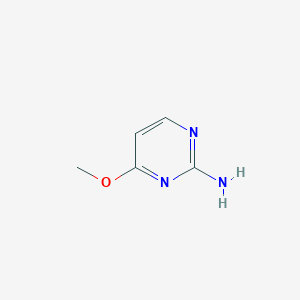
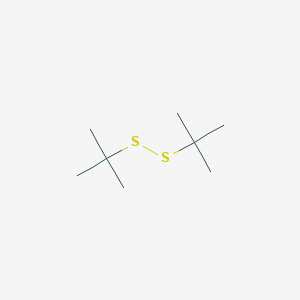
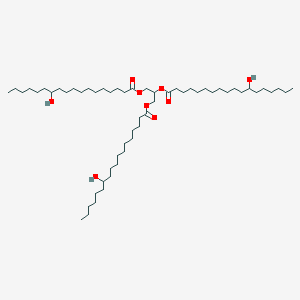
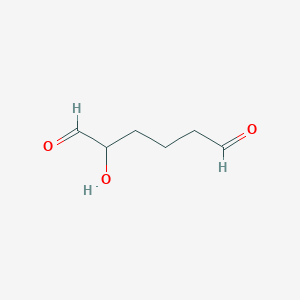
![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)